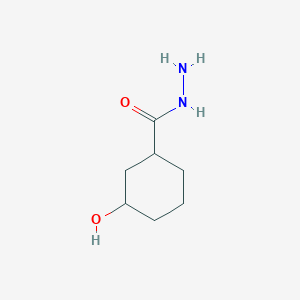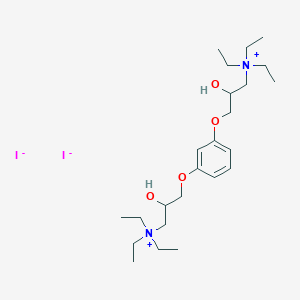
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is a chemical compound that has been used in scientific research for various purposes. It is a quaternary ammonium compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, which leads to their death. It is also thought to facilitate the uptake of genetic material into cells, which makes it an effective transfection agent.
Biochemische Und Physiologische Effekte
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been found to have minimal toxicity in vitro and in vivo. It has also been found to be non-mutagenic and non-carcinogenic. However, it has been shown to have some cytotoxic effects at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its broad-spectrum antimicrobial activity. It has also been found to be an effective transfection agent, which makes it useful for gene therapy research. However, one of the limitations of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). One area of research could focus on optimizing the synthesis method to improve yields and reduce costs. Another area of research could focus on exploring the potential use of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) in gene therapy and other biomedical applications. Additionally, further studies could be conducted to better understand the mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) and its cytotoxic effects at high concentrations.
Synthesemethoden
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is synthesized through a specific method that involves the reaction of triethylamine with 1,4-dibromo-2-butene and then with 1,4-bis(chloromethyl)benzene. The resulting compound is then treated with sodium iodide to produce Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). This synthesis method has been studied extensively and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in scientific research for various purposes. It has been studied for its antimicrobial properties and has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in gene therapy, as it has been found to be an effective transfection agent. Additionally, Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in the synthesis of other compounds and as a reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
101501-69-3 |
|---|---|
Produktname |
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE |
Molekularformel |
C24H46I2N2O4 |
Molekulargewicht |
680.4 g/mol |
IUPAC-Name |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Synonyme |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





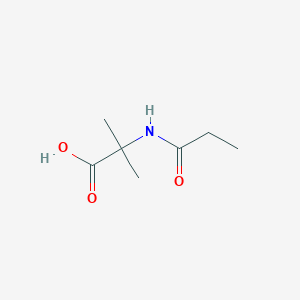

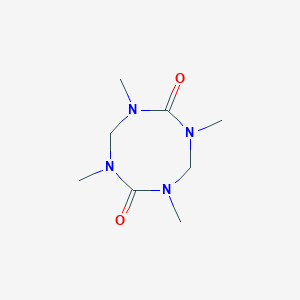
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
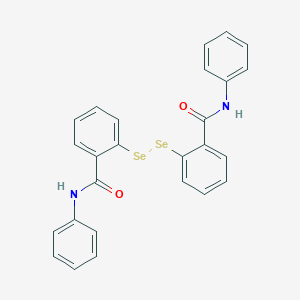
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

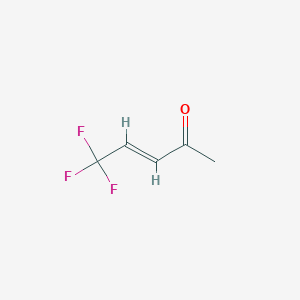

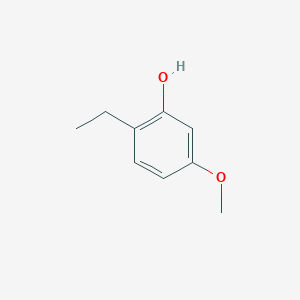
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
